Cas no 6164-47-2 (Bis[1,3]benzodioxolo[4,5-c:5',6'-g]azecin-13(5H)-one,4,6,7,14-tetrahydro-5-methyl-, hydrochloride (1:1))
![Bis[1,3]benzodioxolo[4,5-c:5',6'-g]azecin-13(5H)-one,4,6,7,14-tetrahydro-5-methyl-, hydrochloride (1:1) structure](https://it.kuujia.com/scimg/cas/6164-47-2x500.png)
6164-47-2 structure
Nome del prodotto:Bis[1,3]benzodioxolo[4,5-c:5',6'-g]azecin-13(5H)-one,4,6,7,14-tetrahydro-5-methyl-, hydrochloride (1:1)
Bis[1,3]benzodioxolo[4,5-c:5',6'-g]azecin-13(5H)-one,4,6,7,14-tetrahydro-5-methyl-, hydrochloride (1:1) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Bis[1,3]benzodioxolo[4,5-c:5',6'-g]azecin-13(5H)-one,4,6,7,14-tetrahydro-5-methyl-, hydrochloride (1:1)
- Bis[1,3]benzodioxolo[4,5-c:5',6'-g]azecin-13(5H)-one,4,6,7,14-tetrahydro-5-methyl-, hydrochlor...
- PROTOPINE HCL(FUMARINE HCL)(RG) PrintBack
- PROTOPINE HYDROCHLORIDE
- 7,13a-Secoberbin-13a-one,7-methyl-2,3:9,10-bis(methylenedioxy)-,hydrochloride
- Bis(1,3)benzodioxolo(4,5-C:5',6'-g)azecin-13(5H)-one,4,6,7,14-tetrahydro-5-methyl-,hydrochloride
- EINECS 228-196-5
- Protopine HCl
- CHEMBL2165579
- 7, 7-methyl-2,3:9,10-bis(methylenedioxy)-, hydrochloride
- 96481YJ70G
- 5,6,8,14-tetrahydro-14a-hydroxy-7-methyl-1,3-benzodioxolo[5,6-a]-1,3-benzodioxolo[4,5-g]quinolizinium chloride
- DA-77171
- Bis[1,3]benzodioxolo[4,5-c:5',6'-g]azecin-13(5H)-one, 4,6,7,14-tetrahydro-5-methyl-, hydrochloride (1:1)
- Bis(1,3)benzodioxolo(4,5c:5',6'g)azecin13(5H)one, 4,6,7,14tetrahydro5methyl, hydrochloride
- DTXSID70210654
- AKOS040760082
- 15-methyl-7,9,19,21-tetraoxa-15-azapentacyclo[15.7.0.04,12.06,10.018,22]tetracosa-1(17),4,6(10),11,18(22),23-hexaen-3-one;hydrochloride
- Fumarine hydrochloride
- 6164-47-2
- Bis[1,5-c:5',6'-g]azecin-13(5H)-one, 4,6,7,14-tetrahydro-5-methyl-, hydrochloride
- 7,13a-Secoberbin-13a-one, 7-methyl-2,3:9,10-bis(methylenedioxy)-, hydrochloride (8CI)
- 7,13aSecoberbin13aone, 7methyl2,3:9,10bis(methylenedioxy), hydrochloride
- NSC 11440
- FS-9817
- Protopine (hydrochloride)
- UNII-96481YJ70G
- NSC11440
- HY-N0793A
- Q27271857
- 5,6,8,14-tetrahydro-14a-hydroxy-7-methyl-1,3-benzodioxolo(5,6-a)-1,3-benzodioxolo(4,5-g)quinolizinium chloride
- CS-0084037
- NSC-11440
- DTXCID00133145
- NWNVDSJZGYDVQW-UHFFFAOYSA-N
- SCHEMBL4456077
- MFCD00236406
- Protopine hydrochloride, >=98%, solid
- ARGEMONINE (PROTOPINE
- Bis(1,3)benzodioxolo(4,5-C:5',6'-g)azecin-13(5H)-one, 4,6,7,14-tetrahydro-5-methyl-, hydrochloride
- BIS(1,3)BENZODIOXOLO(4,5-C:5',6'-G)AZECIN-13(5H)-ONE, 4,6,7,14-TETRAHYDRO-5-METHYL-, HYDROCHLORIDE (1:1)
- PROTOPINE HYDROCHLORIDE [MI]
- Bis(1,3)benzodioxolo(4,5-c:5',6'-g)azecin-13(5H)-one, 4,6,7,14-tetrahydro-5-methyl-, hydrochloride (9CI)
- HSDB 3556
- 7,13a-Secoberbin-13a-one, 7-methyl-2,3:9,10-bis(methylenedioxy)-, hydrochloride
- NS00080865
-
- Inchi: InChI=1S/C20H19NO5.ClH/c1-21-5-4-13-7-18-19(25-10-24-18)8-14(13)16(22)6-12-2-3-17-20(15(12)9-21)26-11-23-17;/h2-3,7-8H,4-6,9-11H2,1H3;1H
- Chiave InChI: NWNVDSJZGYDVQW-UHFFFAOYSA-N
- Sorrisi: CN1CCC2=CC3=C(C=C2C(=O)CC4=C(C1)C5=C(C=C4)OCO5)OCO3.Cl
Proprietà calcolate
- Massa esatta: 389.10300
- Massa monoisotopica: 389.103
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 27
- Conta legami ruotabili: 0
- Complessità: 542
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 57.2A^2
- Carica superficiale: 0
- Conta Tautomer: 2
- XLogP3: niente
Proprietà sperimentali
- Colore/forma: Powder
- Punto di fusione: 208 DEG C
- Punto di ebollizione: 547.5°C at 760 mmHg
- Punto di infiammabilità: 284.9°C
- PSA: 57.23000
- LogP: 3.29720
- Solubilità: Solubile in 15 parti cloroformio \900 parti etanolo \1000 parti etere, leggermente solubile in acetato di etile \ disolfuro di carbonio \ benzene e etere di petrolio, quasi insolubile in acqua
Bis[1,3]benzodioxolo[4,5-c:5',6'-g]azecin-13(5H)-one,4,6,7,14-tetrahydro-5-methyl-, hydrochloride (1:1) Informazioni sulla sicurezza
- Numero di trasporto dei materiali pericolosi:UN 1544
- Codice categoria di pericolo: 25
- Istruzioni di sicurezza: 36/37/39-45
- RTECS:UL2000000
-
Identificazione dei materiali pericolosi:
- PackingGroup:III
- Termine di sicurezza:6.1(b)
- Gruppo di imballaggio:III
- Classe di pericolo:6.1(b)
- Livello di pericolo:6.1(b)
- Gruppo di imballaggio:III
- Frasi di rischio:R25
- Condizioni di conservazione:2-8°C
Bis[1,3]benzodioxolo[4,5-c:5',6'-g]azecin-13(5H)-one,4,6,7,14-tetrahydro-5-methyl-, hydrochloride (1:1) Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73706-500ug |
Protopine (hydrochloride) |
6164-47-2 | 98% | 500ug |
¥1058.00 | 2022-04-26 | |
SHENG KE LU SI SHENG WU JI SHU | sc-272121-5 mg |
Protopine hydrochloride, |
6164-47-2 | 98% | 5mg |
¥2,256.00 | 2023-07-10 | |
TargetMol Chemicals | TMA1944-5mg |
Protopine hydrochloride |
6164-47-2 | 98% | 5mg |
¥ 11200 | 2023-09-15 | |
TargetMol Chemicals | TMA1944-5 mg |
Protopine hydrochloride |
6164-47-2 | 98% | 5mg |
¥ 11,200 | 2023-07-10 | |
1PlusChem | 1P00EH3G-1mg |
PROTOPINE HYDROCHLORIDE |
6164-47-2 | ≥98% | 1mg |
$221.00 | 2024-04-22 | |
1PlusChem | 1P00EH3G-100mg |
Protopine hydrochloride |
6164-47-2 | 100mg |
$870.00 | 2025-02-27 | ||
TargetMol Chemicals | TMA1944-500μg |
Protopine hydrochloride |
6164-47-2 | 500μg |
¥ 1620 | 2024-07-19 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P21360-20mg |
PROTOPINE HYDROCHLORIDE |
6164-47-2 | 20mg |
¥998.0 | 2021-09-08 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-272121-5mg |
Protopine hydrochloride, |
6164-47-2 | 98% | 5mg |
¥2256.00 | 2023-09-05 | |
TargetMol Chemicals | TMA1944-100mg |
Protopine hydrochloride |
6164-47-2 | 98% | 100mg |
¥ 29500 | 2023-09-15 |
Bis[1,3]benzodioxolo[4,5-c:5',6'-g]azecin-13(5H)-one,4,6,7,14-tetrahydro-5-methyl-, hydrochloride (1:1) Letteratura correlata
6164-47-2 (Bis[1,3]benzodioxolo[4,5-c:5',6'-g]azecin-13(5H)-one,4,6,7,14-tetrahydro-5-methyl-, hydrochloride (1:1)) Prodotti correlati
- 130-86-9(protopine)
- 24240-04-8(Allocryptopine)
- 490-52-8(Hunnemanine)
- 485-91-6(Allocryptopine)
- 482-74-6(Cryptopine (~90%))
- 521-85-7(Corycavine)
- 2172357-01-4(4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamido-2-methoxybutanoic acid)
- 1806951-91-6(Ethyl 3-cyano-5-(difluoromethyl)-2-methoxypyridine-4-carboxylate)
- 2229640-53-1(3-(2,2,3,3-tetramethylcyclopropyl)prop-2-enal)
- 2137463-54-6(5-Pyrimidineacetic acid, 2-bromo-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-)
Fornitori consigliati
Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
CN Fornitore
Grosso

Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
CN Fornitore
Reagenti

Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
